molecular formula C8H15N B1266757 1-(But-3-en-1-yl)pyrrolidine CAS No. 7255-63-2

1-(But-3-en-1-yl)pyrrolidine

Cat. No. B1266757
CAS RN: 7255-63-2
M. Wt: 125.21 g/mol
InChI Key: FOUQITQNYKZCHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 1-(But-3-en-1-yl)pyrrolidine and related compounds often involves catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides, providing access to different types of stereochemical patterns in enantioselective pyrrolidine synthesis. This method highlights the high versatility and stereodivergent procedures, yielding different stereoisomers from the same starting materials (Adrio & Carretero, 2019).

Molecular Structure Analysis

The molecular structure of compounds related to 1-(But-3-en-1-yl)pyrrolidine has been elucidated through techniques such as single crystal X-ray analysis and vibrational spectral studies. These studies provide detailed information on the geometric parameters, molecular electrostatic potential, frontier molecular orbitals, and the intrinsic electronic properties, aiding in the understanding of their reactivity and properties (Lan Jin et al., 2023).

Chemical Reactions and Properties

The chemical reactivity of 1-(But-3-en-1-yl)pyrrolidine derivatives involves various synthetic routes including nucleophilic substitution reactions, the Suzuki reaction, and 1,3-dipolar cycloaddition reactions. These reactions enable the synthesis of a wide range of pyrrolidine derivatives showcasing diverse chemical properties and potential applications in creating complex polyheterocyclic molecules (A. Gazizov et al., 2020).

Physical Properties Analysis

Physical properties such as solubility, fluorescence, and luminescence of pyrrolidine derivatives can be significantly altered through the introduction of functional groups or structural modification. Studies have shown that polymers containing pyrrolidine units exhibit strong fluorescence and high quantum yield, indicating the influence of the pyrrolidine structure on the material's optical properties (Kai A. I. Zhang & Tieke, 2008).

Chemical Properties Analysis

The chemical properties of 1-(But-3-en-1-yl)pyrrolidine derivatives are characterized by their reactivity towards various organic reactions, such as cycloadditions, nucleophilic substitutions, and condensation reactions. These reactions are pivotal in the synthesis of diverse compounds with potential biological activity and material applications. The study of these reactions sheds light on the versatility of pyrrolidine derivatives as synthetic intermediates (Gayyur et al., 2022).

Scientific Research Applications

Pyrrolidine Derivatives Synthesis

Pyrrolidines, including derivatives like 1-(But-3-en-1-yl)pyrrolidine, are significant in heterocyclic organic chemistry due to their biological effects and diverse applications in medicine and industry, such as dyes or agrochemicals. For instance, pyrrolidines can be synthesized through polar [3+2] cycloaddition involving N-methyl azomethine ylide, showcasing their potential in chemical reactions under mild conditions (Żmigrodzka et al., 2022).

Photoisomerization in Cobalt Complexes

The but-3-en-1-yl group, as part of cobalt complexes, exhibits intriguing photoisomerization properties. This process, where the group isomerizes to the but-2-en-1-yl group under specific conditions, reflects the potential of such compounds in photochemical applications. The study of different complexes with varied ligands like pyrrolidine helps understand the relationship between reaction rates and crystal structures (Yamada & Ohashi, 1998).

Asymmetric Catalysis

The use of 1-(But-3-en-1-yl)pyrrolidine derivatives in asymmetric catalysis has been explored. For example, nickel and palladium complexes with pyrrolidine ligands have shown promise in enantioselective synthesis, such as in the cross-coupling reactions of allylic substrates. This highlights their role in producing enantiomerically pure compounds, crucial in pharmaceutical synthesis (Nagel & Nedden, 1998).

Catalytic Asymmetric Synthesis

Pyrrolidine rings, closely related to 1-(But-3-en-1-yl)pyrrolidine, are key structural motifs in synthetic and medicinal chemistry. Their application in catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides for enantioselective pyrrolidine synthesis is a significant area of research. This method allows access to various stereochemical patterns, crucial for drug development and organic synthesis (Adrio & Carretero, 2019).

Safety And Hazards

1-(But-3-en-1-yl)pyrrolidine is classified as a highly flammable liquid and vapor. It is harmful if swallowed or inhaled and causes severe skin burns and eye damage .

Future Directions

The pyrrolidine ring is a versatile scaffold for the design of new compounds with different biological profiles . Therefore, 1-(But-3-en-1-yl)pyrrolidine and its derivatives may have potential applications in drug discovery and medicinal chemistry.

properties

IUPAC Name

1-but-3-enylpyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N/c1-2-3-6-9-7-4-5-8-9/h2H,1,3-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOUQITQNYKZCHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCN1CCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60290703
Record name 1-(but-3-en-1-yl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60290703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(But-3-en-1-yl)pyrrolidine

CAS RN

7255-63-2
Record name NSC70445
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70445
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(but-3-en-1-yl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60290703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(3-BUTENYL)PYRROLIDINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

4-Bromo-but-1-ene (81 mg, 0.6 mmol) was added dropwise to a stirred suspension of pyrrolidine (50 μL, 0.6 mmol) and Cs2CO3 (196 mg, 0.6 mmol) in 1 mL DMF. The mixture was heated to 120° C. using microwave for 20 min, then filtered and used for the next step directly without purification.
Quantity
81 mg
Type
reactant
Reaction Step One
Quantity
50 μL
Type
reactant
Reaction Step One
Quantity
196 mg
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(But-3-en-1-yl)pyrrolidine
Reactant of Route 2
1-(But-3-en-1-yl)pyrrolidine
Reactant of Route 3
Reactant of Route 3
1-(But-3-en-1-yl)pyrrolidine
Reactant of Route 4
Reactant of Route 4
1-(But-3-en-1-yl)pyrrolidine
Reactant of Route 5
Reactant of Route 5
1-(But-3-en-1-yl)pyrrolidine
Reactant of Route 6
Reactant of Route 6
1-(But-3-en-1-yl)pyrrolidine

Citations

For This Compound
3
Citations
CH Cervantes - 2016 - books.google.com
This thesis deals with the Ti (III) catalyzed synthesis of exocyclic allenes and the development of new titanocene complexes. It is structured in six chapters: Chapter 1 is a general …
Number of citations: 0 books.google.com
C Le - 2014 - rave.ohiolink.edu
Studies toward Pd-catalyzed allylic substitution via CH activation are described for two reactions: allylic acetoxylation and allylic fluorination. Through a systematic screen of different …
Number of citations: 2 rave.ohiolink.edu
C Hernández Cervantes - TI (III) catalyzed synthesis of exocyclic …, 2016 - torrossa.com
TI(III) catalyzed synthesis of exocyclic allenes and development of new titanocene complexes / Carmen Hernández Cervantes Page 1 TESIS 346 TI(III) CATALYZED SYNTHESIS OF …
Number of citations: 0 www.torrossa.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.